molecular formula C18H17N3O2 B6319344 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine CAS No. 155048-22-9

4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B6319344
CAS No.: 155048-22-9
M. Wt: 307.3 g/mol
InChI Key: FPXJLANJEOKCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is a chemical compound based on a 4,6-diarylpyrimidin-2-amine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This specific derivative is offered for research purposes to investigate its biochemical properties and pharmacological activities. The core 4,6-diphenylpyrimidin-2-amine structure is a platform for developing potent chemotherapeutic agents. Research on close structural analogues has demonstrated significant anticancer properties. For instance, a derivative featuring a 2,4-dimethoxyphenyl group at the 6-position of the pyrimidine ring was identified as a selective inhibitor of Aurora Kinase A (AURKA), a key regulator of cell cycle progression frequently overexpressed in cancers . Inhibition of AURKA by such compounds leads to cell cycle arrest at the G2/M phase and induces caspase-mediated apoptotic cell death in human colon cancer cells, highlighting the potential of this chemical class in oncology drug discovery . Furthermore, other analogues of 6-phenylpyrimidin-2-amine have been designed and synthesized as selective Cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme target associated with inflammation and cancer, and selective inhibition can yield anti-inflammatory and antiplatelet aggregation effects with potentially fewer side effects than non-selective inhibitors . The compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine hydrochloride . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-13-8-9-14(17(10-13)23-2)16-11-15(20-18(19)21-16)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJLANJEOKCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 4 2,4 Dimethoxyphenyl 6 Phenylpyrimidin 2 Amine

Retrosynthetic Analysis of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic strategy involves disconnections around the central pyrimidine (B1678525) ring.

The primary disconnection breaks the C4-N3 and C6-C5 bonds, revealing two key synthons: guanidine (B92328) and an α,β-unsaturated ketone, also known as a chalcone (B49325). This is the basis of the most common synthetic route. The required chalcone precursor is (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one.

A further retrosynthetic step can be applied to this chalcone intermediate. A C-C bond disconnection between the α and β carbons points to an aldol (B89426) condensation reaction. This deconstructs the chalcone into two readily available precursors: 2,4-dimethoxyacetophenone and benzaldehyde (B42025). This multi-step disconnection provides a clear and practical synthetic pathway starting from simple aromatic ketones and aldehydes.

Established Synthetic Routes to this compound

Several established methods are employed for the synthesis of 4,6-diaryl-2-aminopyrimidines. These routes primarily focus on the efficient construction of the core pyrimidine heterocycle.

The most widely reported method for synthesizing 4,6-diaryl-2-aminopyrimidines is the cyclocondensation reaction between a substituted chalcone and a guanidine salt. rasayanjournal.co.inresearchgate.net This reaction builds the pyrimidine ring in a single, efficient step.

The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde to form the chalcone precursor. For the target molecule, 2,4-dimethoxyacetophenone is reacted with benzaldehyde, typically under basic conditions (e.g., NaOH in ethanol), to yield (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one.

This chalcone is then refluxed with guanidine hydrochloride or guanidinium (B1211019) carbonate in a suitable solvent such as dimethylformamide (DMF) or ethanol (B145695). rasayanjournal.co.in The reaction proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic this compound. This method is robust and allows for the synthesis of a wide array of derivatives by simply varying the substituents on the initial aldehyde and acetophenone. vjs.ac.vn

Table 1: Representative Chalcone-Guanidine Cyclocondensation Conditions

Chalcone PrecursorGuanidine SaltSolventConditionsYieldReference
(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-oneGuanidinium CarbonateDMFReflux, 3 hours65% rasayanjournal.co.in
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneGuanidine HydrochlorideEthanolReflux, 10 mins (MW)75% vjs.ac.vn
(E)-1,3-diphenylprop-2-en-1-oneGuanidine HydrochlorideWater/EthanolMW, 10 mins80% vjs.ac.vn

An alternative to building the pyrimidine ring with the aryl groups already attached is to functionalize a pre-existing pyrimidine core using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids. researchgate.net

This strategy could commence with a dihalogenated pyrimidine, such as 2-amino-4,6-dichloropyrimidine. A sequential, regioselective Suzuki coupling can be performed. Studies on dichloropyrimidines show that coupling often occurs preferentially at the C4 position. nih.govmdpi.com Therefore, the first coupling reaction would be with phenylboronic acid, followed by a second coupling with (2,4-dimethoxyphenyl)boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) and basic conditions. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net This method offers high flexibility for introducing diverse aryl and heteroaryl groups at the 4 and 6 positions. nih.gov

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. The Biginelli reaction and its variations are classic examples used for pyrimidine synthesis. mdpi.com

A one-pot synthesis of 4,6-diaryl-2-aminopyrimidines can be achieved by the condensation of an aromatic aldehyde (benzaldehyde), a ketone (2,4-dimethoxyacetophenone), and a guanidine salt. researchgate.net This approach circumvents the need to pre-synthesize and isolate the chalcone intermediate. The reaction is typically catalyzed by a base like potassium hydroxide (B78521) in a solvent such as polyethylene (B3416737) glycol (PEG-400) or under solvent-free conditions. researchgate.net Such MCRs are highly desirable for creating libraries of compounds for chemical biology and drug discovery due to their operational simplicity and efficiency. organic-chemistry.orgmdpi.com

While less common for this specific class of compounds, other synthetic methodologies can be envisioned. The Wittig reaction, which converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide, is not a direct method for forming the pyrimidine ring itself. wikipedia.orglumenlearning.com However, it represents a valid alternative for the synthesis of the chalcone precursor, offering precise control over the location of the double bond. lumenlearning.com

A more direct route to the pyrimidine core involves the use of β-enaminonitriles. These intermediates can be synthesized and subsequently used to construct various heterocyclic systems, including 4-aminopyrimidines. researchgate.netresearchgate.net The general strategy involves the base-induced condensation of organonitriles to form a β-enaminonitrile, which can then undergo cyclization with an appropriate reagent to form the pyrimidine ring. rsc.org This pathway provides a different set of precursors and reaction conditions compared to the more traditional chalcone-based methods.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. Several green chemistry principles have been successfully applied to the synthesis of 2-amino-4,6-diarylpyrimidines.

A key advancement is the use of microwave-assisted organic synthesis (MAOS). nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. vjs.ac.vnnih.gov The synthesis of 2-amino-4,6-diarylpyrimidines via the chalcone-guanidine cyclocondensation has been shown to be highly efficient under microwave heating. vjs.ac.vnnanobioletters.com

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like ethanol or water aligns with the goal of reducing hazardous waste. vjs.ac.vnrsc.org Multi-component reactions also contribute to green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. researchgate.netnih.gov Catalyst-free MCRs further enhance the environmental profile of the synthesis. mdpi.com These sustainable approaches offer a more efficient and environmentally responsible way to produce this compound and related compounds.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The primary and most common method for synthesizing this compound involves a two-step process. The first step is the base-catalyzed Claisen-Schmidt condensation of 2,4-dimethoxyacetophenone with benzaldehyde to produce the corresponding chalcone, 1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one. The subsequent and crucial step is the cyclization of this chalcone with guanidine hydrochloride. Research into analogous 4,6-diarylpyrimidin-2-amine syntheses has demonstrated that the efficiency of this cyclization is highly dependent on several reaction parameters, including the choice of solvent, temperature, reaction time, and the nature of the basic catalyst.

A general and frequently cited procedure for the synthesis of related 4,6-disubstituted-2-aminopyrimidines involves refluxing an equimolar mixture of the chalcone and guanidine hydrochloride in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). arabjchem.orgsemanticscholar.org For instance, the synthesis of the closely related analog, 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine, was achieved with a yield of 62.6% when the reaction was carried out in DMF at a temperature of 50–60°C for 6–7 hours. arabjchem.orgresearchgate.net This provides a foundational set of conditions that can be adapted and optimized for the synthesis of this compound.

Further investigations into the synthesis of similar pyrimidine derivatives have explored the use of different bases and solvent systems to improve yields and simplify the reaction work-up. For example, some protocols utilize a basic alcoholic solution for the cyclization step. nih.gov The choice of base is critical, as it must be strong enough to deprotonate the guanidine hydrochloride, thereby generating the free guanidine base necessary for the nucleophilic attack on the chalcone.

While a systematic study detailing the optimization of various parameters specifically for the synthesis of this compound is not extensively documented in publicly available literature, the collective data from the synthesis of its analogs allows for the extrapolation of potentially optimal conditions. The following table summarizes typical reaction conditions and reported yields for the synthesis of structurally similar 4,6-diarylpyrimidin-2-amines, which can serve as a guide for optimizing the synthesis of the target compound.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 4,6-Diarylpyrimidin-2-amine Analogs

4-Aryl Substituent6-Aryl SubstituentSolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
4-NitrophenylPhenylDMF-50-606-752.6 arabjchem.orgresearchgate.net
4-MethoxyphenylPhenylDMF-50-606-762.6 arabjchem.orgresearchgate.net
4-Methoxyphenyl4-NitrophenylDMF-50-606-759.9 arabjchem.orgresearchgate.net
4-Methoxyphenylp-TolylDMF-50-606-755.5 arabjchem.orgresearchgate.net
General DiarylEthanolSodium EthoxideReflux3-6Not Specified ijpsonline.com

This table is interactive. Users can sort the data by clicking on the column headers.

Based on the available data, it can be inferred that a polar aprotic solvent like DMF is effective for this transformation, likely due to its ability to dissolve the reactants and facilitate the reaction at elevated temperatures. The reaction temperature is typically maintained in the range of 50-60°C to ensure a reasonable reaction rate without promoting side reactions. The reaction time of 6-7 hours appears to be sufficient for the completion of the reaction.

To achieve higher yields for this compound, a systematic optimization study would be beneficial. Such a study would involve varying one parameter at a time while keeping others constant. Key parameters to investigate would include:

Solvent: A comparison of different polar aprotic solvents (e.g., DMF, DMSO, DMAc) and polar protic solvents (e.g., ethanol, isopropanol) could reveal the most suitable medium for the reaction.

Base: While guanidine hydrochloride is commonly used, the addition of a non-nucleophilic base could potentially improve the yield by ensuring a sufficient concentration of free guanidine.

Temperature: A study of the reaction at different temperatures could determine the optimal balance between reaction rate and product purity.

Advanced Spectroscopic and Structural Analysis of 4 2,4 Dimethoxyphenyl 6 Phenylpyrimidin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure, conformation, and dynamic behavior of molecules in solution. For 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.

A key structural aspect of 2-aminopyrimidine (B69317) derivatives is the potential for amino-imino tautomerism. The compound can theoretically exist in equilibrium between the aromatic amino form (A) and the non-aromatic imino form (B). However, extensive studies on related 2-acylaminopyridines and other heteroaromatic systems have demonstrated that the amino tautomer is overwhelmingly predominant in various solvents. This preference is attributed to the stability gained from maintaining the aromaticity of the pyrimidine (B1678525) ring. Solid-state NMR studies on the 4'-aminopyrimidine portion of thiamin diphosphate (B83284) also support the idea that the tautomeric state is critical to its function and can be influenced by its environment. nih.gov

The conformation of the molecule is largely defined by the dihedral angles between the pyrimidine core and the two aryl substituents. Due to steric hindrance, the phenyl and dimethoxyphenyl rings are expected to be twisted out of the plane of the pyrimidine ring. The exact angles can be influenced by intermolecular interactions and the solid-state packing, as observed in related 2,4-diaminopyrimidine (B92962) structures. acs.orgnih.gov

While specific experimental NMR data for the title compound is not available in the cited literature, expected chemical shifts can be predicted based on analogous structures, such as 2,4,6-triaryl pyrimidines. nih.gov The protons of the phenyl and dimethoxyphenyl groups would appear in the aromatic region (typically δ 6.5-8.5 ppm), with the methoxy (B1213986) groups showing sharp singlets in the upfield region (δ 3.8-4.0 ppm). The single proton on the pyrimidine ring (H-5) would likely appear as a singlet within the aromatic region. The amino protons (-NH₂) would produce a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrimidine C2-~163
Pyrimidine C4-~164
Pyrimidine C5~7.5~108
Pyrimidine C6-~164
Amino (-NH₂)~5.5 (broad s)-
Phenyl Ring7.4-8.2 (m)127-138
Dimethoxyphenyl Ring6.6-7.9 (m)98-161
Methoxy (-OCH₃)~3.9 (s)~55

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. These techniques are complementary and essential for identifying functional groups and understanding molecular structure.

For this compound, the spectra would be characterized by vibrations originating from the 2-aminopyrimidine core and the aryl substituents. Analysis of related compounds like 2-amino-4,6-dimethylpyrimidine (B23340) provides a basis for assigning these modes. ijera.com

Key expected vibrational modes include:

N-H Vibrations: The amino (-NH₂) group gives rise to characteristic asymmetric and symmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. researchgate.net The N-H bending or scissoring mode is expected around 1600-1650 cm⁻¹. mdpi.com

Aromatic and Heteroaromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings are expected in the 1400-1625 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-O Vibrations: The dimethoxyphenyl substituent will exhibit strong C-O stretching bands. The asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted aromatic rings occur in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Asymmetric & Symmetric Stretch3300 - 3500Amino (-NH₂)
Aromatic C-H Stretch3000 - 3100Phenyl, Dimethoxyphenyl, Pyrimidine
Aliphatic C-H Stretch2850 - 2960Methoxy (-OCH₃)
N-H Bending (Scissoring)1600 - 1650Amino (-NH₂)
C=N and C=C Ring Stretching1400 - 1625Pyrimidine, Phenyl Rings
Asymmetric C-O-C Stretch1230 - 1270Aryl-OCH₃
Symmetric C-O-C Stretch1020 - 1050Aryl-OCH₃
Aromatic C-H Out-of-Plane Bending700 - 900Phenyl, Dimethoxyphenyl Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insight into the electronic structure and conjugation within the molecule.

The structure of this compound features a π-deficient pyrimidine ring acting as an electron acceptor, substituted with electron-donating aryl groups. osf.ioresearchgate.net This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. osf.io The UV-Vis spectrum is therefore expected to be dominated by intense π → π* transitions.

Studies on similar 4,6-diarylpyrimidines show strong absorption bands in the UV region. osf.ionih.govacs.org The position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to the nature of the aryl substituents and the solvent polarity. An increase in solvent polarity often leads to a bathochromic (red) shift of the emission band for ICT chromophores, indicating a more stabilized excited state. osf.io The presence of the electron-donating amino and methoxy groups is expected to cause a red-shift in the absorption bands compared to unsubstituted diarylpyrimidines.

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions.
Expected λ_max Range (nm)Type of TransitionChromophore
~250-280π → πLocalized transitions within phenyl rings
~320-360π → π (ICT)Transition involving the entire conjugated system (Aryl-Pyrimidine-Aryl)

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound has not been reported in the searched literature, analysis of related 2-aminopyrimidine structures allows for a robust prediction of its solid-state characteristics. rsc.orgnih.gov

A dominant feature in the crystal packing of 2-aminopyrimidine derivatives is the formation of hydrogen-bonded dimers. nih.govnih.gov The amino group acts as a hydrogen bond donor, while one of the ring nitrogen atoms (N1 or N3) acts as an acceptor, typically forming a centrosymmetric R²₂(8) graph set motif. nih.gov This robust supramolecular synthon is a cornerstone of crystal engineering with this class of compounds. acs.org

Table 4: Typical Crystallographic Parameters and Interactions for 2-Aminopyrimidine Derivatives.
Parameter/InteractionTypical Values / Description
Crystal SystemCommonly Monoclinic or Orthorhombic
Space GroupOften centrosymmetric (e.g., P2₁/c)
Hydrogen BondingN-H···N interactions forming R²₂(8) dimers
π-π StackingInteractions between aromatic/heteroaromatic rings
Dihedral AnglesAryl rings twisted relative to the pyrimidine core (typically 20-50°)

Mass Spectrometry for Fragmentation Pathway Elucidation beyond Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Beyond determining the molecular weight, analysis of the fragmentation patterns under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) provides valuable structural information. sapub.org

For this compound (Molecular Formula: C₁₈H₁₇N₃O₂; Molecular Weight: 319.35 g/mol ), the mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 319. The fragmentation pathways would involve the cleavage of the weakest bonds and the formation of stable ions and neutral radicals. chemguide.co.uk

Predicted fragmentation pathways include:

Loss of Methyl Radical: Cleavage of a methoxy group to lose a methyl radical (•CH₃), resulting in a fragment at m/z 304. This is a common fragmentation for methoxy-substituted aromatic compounds.

Loss of Phenyl or Dimethoxyphenyl Groups: Cleavage of the C-C bond between the pyrimidine core and the aryl substituents. Loss of a phenyl radical (•C₆H₅) would yield a fragment at m/z 242. Loss of a dimethoxyphenyl radical (•C₈H₉O₂) would lead to a fragment at m/z 182.

Pyrimidine Ring Fission: The heterocyclic ring itself can undergo cleavage. Common fragmentation of the pyrimidine ring involves the loss of small molecules like HCN. sphinxsai.comresearchgate.net

Retro-Diels-Alder (RDA) type reactions: While more common in fused systems, RDA-like fragmentations can occur in the pyrimidine ring, leading to characteristic neutral losses.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound.
m/zProposed IdentityProposed Neutral Loss
319[M]⁺ (Molecular Ion)-
304[M - CH₃]⁺•CH₃
242[M - C₆H₅]⁺•C₆H₅
182[M - C₈H₉O₂]⁺•C₈H₉O₂
135[C₈H₇O₂]⁺ (Dimethoxybenzoyl cation)-
105[C₇H₅O]⁺ (Benzoyl cation)-
77[C₆H₅]⁺ (Phenyl cation)-

Theoretical and Computational Investigations of 4 2,4 Dimethoxyphenyl 6 Phenylpyrimidin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine. Density Functional Theory (DFT) is a particularly favored method for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. researchgate.netijcce.ac.ir The B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) is commonly employed to optimize the ground-state molecular geometry. researchgate.netnih.gov

These calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure provides a three-dimensional model of the molecule in its lowest energy state. From this optimized geometry, various electronic properties can be determined.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Further analysis of the electronic structure involves mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting intermolecular interactions. researchgate.net Other quantum chemical descriptors such as absolute electronegativity and absolute hardness can also be calculated to provide further insights into the molecule's reactivity profile. researchgate.net

PropertyDescriptionTypical Predicted Value/Finding
Optimized Geometry The most stable 3D arrangement of atoms.The pyrimidine ring and the attached phenyl and dimethoxyphenyl rings are not perfectly coplanar.
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Negative value (e.g., ~ -5 to -6 eV), indicating potential for electron donation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Negative or near-zero value (e.g., ~ -1 to -2 eV), indicating potential for electron acceptance.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.A larger gap (~ 4-5 eV) suggests high stability.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface.Negative potential (red/yellow) is typically located around the nitrogen atoms of the pyrimidine ring, indicating sites for electrophilic attack. Positive potential (blue) is often found around the amino group hydrogens.

Molecular Dynamics (MD) Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Behavior

While quantum calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility, the influence of solvent, and intermolecular interactions. nih.govnih.gov

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The simulation tracks the trajectory of each atom over a set period, which can range from nanoseconds to microseconds. frontiersin.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of its conformation. A stable RMSD plot suggests that the molecule has reached equilibrium. The RMSF, on the other hand, measures the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment and how its conformation might adapt when interacting with other molecules.

ParameterDescriptionTypical Findings
Simulation Time The duration of the simulation (e.g., 100-500 ns). frontiersin.orgSufficient time is needed for the system to reach equilibrium and for relevant conformational changes to be observed.
Solvent Model The type of solvent used to solvate the molecule (e.g., TIP3P water).Explicit solvent models provide a realistic representation of the aqueous environment.
Root Mean Square Deviation (RMSD) Measures the stability of the molecule's conformation over time.A plateau in the RMSD graph indicates that the molecule's structure has stabilized during the simulation.
Root Mean Square Fluctuation (RMSF) Measures the flexibility of different parts of the molecule.Higher RMSF values are often observed for the terminal phenyl and dimethoxyphenyl rings, indicating greater rotational freedom compared to the rigid pyrimidine core.
Intermolecular Interactions Analysis of interactions (e.g., hydrogen bonds) with solvent molecules.The amino group and pyrimidine nitrogens are expected to form hydrogen bonds with surrounding water molecules.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., N-H stretching of the amino group, C=N stretching in the pyrimidine ring). mdpi.com Comparing the computed spectrum with experimental FT-IR and FT-Raman spectra helps in the definitive assignment of vibrational bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are typically correlated with experimental data to confirm the assignments of protons and carbons in the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. mdpi.com This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO.

Spectroscopic TechniquePredicted PropertyComputational Method
FT-IR / FT-Raman Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net
¹H and ¹³C NMR Chemical Shifts (ppm)DFT with GIAO method
UV-Vis Maximum Absorption Wavelength (λmax)Time-Dependent DFT (TD-DFT) mdpi.com

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, in silico docking studies can predict its binding mode and affinity within the active site of a biomolecular target, such as a protein kinase. nih.gov

The process involves preparing a 3D structure of the ligand (the pyrimidine derivative) and the receptor (the target protein). A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function. The score, typically expressed as a binding energy (in kcal/mol), estimates the binding affinity. nih.gov

Studies on structurally similar 4,6-diarylpyrimidin-2-amine derivatives have shown potent interactions with targets like Aurora kinase A. nih.gov In one such study, a closely related compound, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, was investigated. nih.gov The docking analysis revealed key interactions responsible for binding, such as hydrogen bonds between the amino group of the pyrimidine and backbone residues of the protein, as well as hydrophobic interactions involving the phenyl and dimethoxyphenyl rings. nih.gov The binding energies obtained from these in silico experiments help in ranking potential compounds and understanding the structural basis for their activity. nih.gov

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Aurora Kinase A (AURKA) nih.gov-11.63 to -16.72Alanine, Lysine, Glutamic Acid, LeucineHydrogen bonds (with amino group and pyrimidine nitrogens), Hydrophobic interactions (with phenyl rings)
Cyclin-Dependent Kinase 2 (CDK2) nih.gov~ -7.0 to -8.0Leucine, Isoleucine, Valine, LysineHydrogen bonds, Pi-Alkyl interactions
Tyrosyl-tRNA synthetase (TyrRS) Not specifiedNot specifiedPredicted to bind in the active site.

Chemical Reactivity, Derivatization, and Functionalization of 4 2,4 Dimethoxyphenyl 6 Phenylpyrimidin 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is generally considered an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but relatively resistant to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine core of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is expected to be challenging due to the electron-withdrawing nature of the two nitrogen atoms in the ring. However, the presence of the electron-donating amino group at the C2 position and the two aryl substituents at the C4 and C6 positions can influence the reactivity of the C5 position, which is the most likely site for electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely require harsh conditions and may result in low yields. The activating effect of the amino group might be attenuated by its conjugation with the pyrimidine ring.

Nucleophilic Aromatic Substitution: The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions C2, C4, and C6, especially if a good leaving group is present. In the case of this compound, the core itself does not possess a leaving group. However, derivatization to introduce a halogen or a sulfonate group at the C5 position could pave the way for subsequent nucleophilic substitution reactions.

Functionalization of the Amino Group and Dimethoxyphenyl Moieties

Amino Group Functionalization: The primary amino group at the C2 position is a key site for functionalization. It can act as a nucleophile and is expected to undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-aryl derivatives mdpi.com.

Dimethoxyphenyl Moiety Functionalization: The 2,4-dimethoxyphenyl group is an electron-rich aromatic ring and is therefore susceptible to electrophilic aromatic substitution. The methoxy (B1213986) groups are ortho-, para-directing and strongly activating. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methoxy groups. Potential reactions include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Introduction of a nitro group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups.

The regioselectivity of these reactions will be governed by the directing effects of the existing methoxy groups and the pyrimidine substituent.

Catalyst Development for Targeted Modifications of this compound

While specific catalysts for the targeted modification of this compound have not been reported, general catalytic methods for the functionalization of pyrimidines and related heterocycles are applicable.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds. For instance, Suzuki-Miyaura, Heck, and Sonogashira couplings could be employed to introduce new substituents onto the pyrimidine core or the aryl rings, provided a suitable halide or triflate precursor is available. Palladium catalysts are also crucial for C-H activation/functionalization, which could allow for direct arylation or olefination at the C5 position of the pyrimidine ring rsc.org.

Copper Catalysis: Copper catalysts are often used for C-H arylation of heteroarenes and can be an alternative to palladium for certain transformations mdpi.comresearchgate.net.

Other Metal Catalysts: Other transition metals like rhodium and ruthenium have been used for asymmetric synthesis of chiral pyrimidine derivatives, although this is more relevant when creating chiral centers in the substituents rather than on the core itself nih.gov.

The development of specific catalysts would likely focus on achieving high regioselectivity and functional group tolerance for the derivatization of this multi-functional molecule.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: The regioselectivity of derivatization reactions on this compound will be a critical aspect to control.

On the Pyrimidine Core: As mentioned, electrophilic attack is most likely at the C5 position. Nucleophilic attack would require the prior introduction of a leaving group.

On the Dimethoxyphenyl Ring: The positions for electrophilic attack will be determined by the strong ortho-, para-directing methoxy groups.

On the Phenyl Ring: The phenyl group at C6 is less activated than the dimethoxyphenyl ring and would be less prone to electrophilic substitution. If it were to react, the substitution pattern would be directed by the pyrimidine ring, which is generally deactivating and meta-directing.

Mechanistic Insights into Molecular Interactions of 4 2,4 Dimethoxyphenyl 6 Phenylpyrimidin 2 Amine with Specific Biomolecules in Vitro

Investigations into Enzyme Inhibition Mechanisms

Derivatives of 4,6-diarylpyrimidin-2-amine have been extensively studied as inhibitors of various enzymes. The specific substitution pattern of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine suggests its potential to interact with several key enzyme families.

Kinases: The pyrimidin-2-amine core is a well-established pharmacophore for kinase inhibition. A study focusing on a closely related analog, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, identified it as a selective inhibitor of Aurora kinase A (AURKA). nih.gov In silico docking experiments revealed that this derivative fits well into the ATP-binding pocket of AURKA. nih.gov The molecular binding is stabilized by key interactions, and the calculated binding energies ranged from -11.63 to -16.72 kcal/mol, indicating a strong affinity. nih.gov The inhibition of AURKA activity by this compound was confirmed in HCT116 human colon cancer cells through immunoblot analysis, which showed a reduction in the phosphorylation of AURKA at Threonine 283. nih.gov

Furthermore, the broader 4,6-diarylpyrimidine class has demonstrated inhibitory activity against other kinases. Various derivatives have shown potent inhibition of ABL1 tyrosine kinase, a key target in chronic myeloid leukemia. rsc.orgnih.gov Molecular docking studies of these compounds against ABL1 kinase revealed stable hydrogen bonds and π-π stacking interactions with crucial residues in the active site. rsc.orgnih.gov Other kinases, such as phosphoinositide 3-kinases (PI3Ks), are also potential targets for this scaffold. enamine.net

Table 1: In Vitro Kinase Inhibition Data for a this compound Analog
CompoundTarget KinaseKey FindingReference
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenolAurora Kinase A (AURKA)Selectively inhibited AURKA activity; reduced phosphorylation at Thr283. nih.gov

Cyclooxygenase (COX): The anti-inflammatory potential of the pyrimidine (B1678525) scaffold has been linked to the inhibition of cyclooxygenase enzymes. A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2. nih.gov A substantial number of these compounds showed a strong and selective suppressive effect against COX-2. nih.gov Molecular modeling demonstrated that the characteristic SO2Me pharmacophore of these selective inhibitors inserts into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acids like Arg513 and His90, which is crucial for their selectivity over COX-1. nih.govnih.gov This suggests that the this compound scaffold has the potential for selective COX-2 inhibition. mdpi.com

α-Amylase: Recent studies have identified 2-amino-4,6-diarylpyrimidine derivatives as potent dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. tandfonline.comnih.gov In vitro enzyme inhibition assays showed that some derivatives exhibit stronger inhibitory effects on these enzymes than the standard drug, rutin. tandfonline.comnih.gov For instance, compound 4p (4-(2-amino-6-phenylpyrimidin-4-yl)benzoic acid) demonstrated IC50 values of 0.189 ± 0.02 μM for α-amylase and 0.087 ± 0.01 μM for α-glucosidase. tandfonline.comnih.gov Molecular docking studies confirmed that these compounds bind effectively to the active sites of both enzymes, with key hydrogen bond interactions stabilizing the complex. tandfonline.com

Proteases, DHO-dehase, DNA Gyrase, and LOX: While the 4,6-diarylpyrimidine scaffold is versatile, in vitro studies focusing specifically on the inhibitory activity of this compound against proteases, dihydroorotate (B8406146) dehydrogenase (DHO-dehase), and DNA gyrase are not extensively reported in the currently available literature. nih.govnih.govnih.govnih.govmdpi.comresearchgate.netmdpi.comcore.ac.uk Similarly, while some related structures are investigated as dual COX/LOX inhibitors, specific data on the 5-LOX inhibitory potential of this particular compound is limited. mdpi.com

Receptor Binding Studies and Ligand-Receptor Interaction Analysis at a Molecular Level

The 2-amino-4,6-diarylpyrimidine framework has been recognized as a viable scaffold for targeting various receptors. In vitro radioligand binding assays and functional assays are crucial for elucidating the molecular interactions between these ligands and their receptor targets.

A comprehensive study on a large collection of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles identified them as potent and highly selective antagonists for the A1 adenosine (B11128) receptor (A1AR). nih.govacs.org The affinity and selectivity were evaluated using radioligand binding assays in cell lines expressing human adenosine receptor subtypes. nih.govacs.org Molecular modeling suggests that the potency of these compounds is related to the formation of a double-hydrogen bond between the 2-amino group and an asparagine residue (Asn6.55) in the receptor's binding pocket. acs.org The nature of the aryl groups at the C4 and C6 positions was found to be critical in controlling the selectivity profile. acs.org

Table 2: Receptor Binding Profile of a 2-Amino-4,6-diarylpyrimidine Series
ScaffoldReceptor TargetActivity ProfileKey InteractionReference
2-Amino-4,6-diarylpyrimidine-5-carbonitrilesA1 Adenosine Receptor (A1AR)Potent and selective antagonistsDouble H-bond with Asn6.55 nih.govacs.org

Modulatory Effects on Cellular Pathways: In Vitro Biochemical Assays

The interaction of this compound analogs with their molecular targets initiates a cascade of downstream events, the effects of which can be quantified using in vitro biochemical assays.

The inhibition of AURKA by 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol leads to distinct cellular consequences. nih.gov Flow cytometry analysis of HCT116 cells treated with this compound showed a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a hallmark of AURKA inhibition. Furthermore, the compound was found to trigger caspase-mediated apoptotic cell death, evidenced by the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP). nih.gov

In the context of COX-2 inhibition, derivatives of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine were shown to effectively inhibit ADP-induced platelet aggregation in in vitro assays, a key pathway in which COX enzymes are involved. nih.gov Additionally, certain compounds in this series exhibited potent antiproliferative activity against cancer cell lines in MTT assays, an effect that can be linked to the modulation of prostaglandin (B15479496) synthesis pathways controlled by COX-2. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization

Systematic structural modifications of the 4,6-diarylpyrimidin-2-amine scaffold have provided crucial insights into the structure-activity relationships (SAR) that govern their interaction with biomolecules.

For Kinase Inhibition: In the development of AURKA inhibitors, quantitative structure-activity relationship (QSAR) studies revealed key pharmacophores. For instance, the presence of hydrophobic substituents and a 1-naphthalenyl group at the C6-phenyl position increased cytotoxic activity. nih.gov Additionally, an H-bond acceptor at the C2 position of the C4-phenyl ring was found to enhance activity. nih.gov For ABL1 kinase inhibitors, SAR studies indicated that substitutions on the aryl rings at the C4 and C6 positions significantly influence activity. Combining a 2-hydroxybenzaldehyde-derived group at C4 with a 4-bromoacetophenone-derived group at C6 resulted in a compound with potent inhibitory activity against both the K562 cancer cell line and ABL1 tyrosine kinase. rsc.org

For Receptor Binding: In the optimization of A1AR antagonists, the SAR was extensively explored. nih.gov The introduction of a cyano group at position 5 of the pyrimidine ring was found to be a critical modification that enhanced binding affinity. acs.org The nature of the substituents on the 2-amino group (free, mono-, or di-substituted) and the aryl groups at positions 4 and 6 allowed for fine-tuning of both potency and selectivity for the A1AR over other adenosine receptor subtypes. nih.govacs.org

For α-Amylase/α-Glucosidase Inhibition: SAR studies on 2-amino-4,6-diarylpyrimidine derivatives as α-amylase and α-glucosidase inhibitors highlighted the importance of substituents on the aryl rings. tandfonline.comnih.gov The presence and position of electron-withdrawing or electron-donating groups on the phenyl rings at C4 and C6 were shown to dramatically alter the IC50 values, indicating that electronic and steric factors play a significant role in the binding to the enzyme's active site. tandfonline.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings
TargetFavorable Structural FeaturesReference
Aurora Kinase AHydrophobic substituents at C6-phenyl; H-bond acceptor at C4-phenyl. nih.gov
ABL1 KinaseSpecific hydroxy and bromo substitutions on C4 and C6 aryl rings, respectively. rsc.org
A1 Adenosine ReceptorCyano group at position 5; specific substitutions on 2-amino and 4,6-aryl groups control selectivity. nih.govacs.org
α-Amylase/α-GlucosidaseSubstituents on aryl rings that modulate electronic and steric properties. tandfonline.comnih.gov

Exploration of Non Biological Applications and Material Science Potentials of 4 2,4 Dimethoxyphenyl 6 Phenylpyrimidin 2 Amine

Utilization in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The pyrimidine (B1678525) nucleus is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes pyrimidine derivatives, including 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, strong electron acceptors. When combined with electron-donating groups, such as the 2-aminophenyl and dimethoxyphenyl moieties in the target molecule, a donor-π-acceptor (D-π-A) framework is established. This structure is highly sought after in the design of organic light-emitting diodes (OLEDs) and other luminescent materials. rsc.orgresearchgate.net

The D-π-A architecture facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for luminescence. researchgate.net Pyrimidine derivatives have been successfully incorporated as building blocks in a variety of OLED components, including fluorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.net Specifically, the 2-aminopyrimidine (B69317) scaffold is noted for its role in creating materials with high fluorescence quantum yields.

In the context of OLEDs, materials based on substituted pyrimidines can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. researchgate.netnih.govurfu.ru While specific performance data for this compound in OLED devices is not extensively documented in the literature, the structural similarities to other high-performing pyrimidine-based emitters suggest significant potential. For instance, OLEDs utilizing pyrimidine-based TADF emitters have achieved high external quantum efficiencies, with some devices displaying bright blue electroluminescence reaching up to 20.4%. nih.govurfu.ru The 2,4-dimethoxyphenyl group, being a strong electron-donating substituent, would be expected to enhance the charge-transfer character of the molecule, potentially leading to emissions in the visible spectrum suitable for display and lighting applications.

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making the molecule a potential ligand for metal coordination. Pyrimidine and its derivatives are known to act as ligands in coordination chemistry, binding to metal centers through one or more of their nitrogen atoms. researchgate.netnih.gov This coordination ability is fundamental to the development of catalysts for a variety of chemical transformations.

Pyrimidine-based ligands have been utilized in metal-mediated catalysis, where they can influence the electronic properties and steric environment of the catalytic center. nih.gov The presence of multiple nitrogen atoms allows for various coordination modes, including monodentate, bidentate (chelating), or bridging, which can stabilize different oxidation states of a metal catalyst and modulate its reactivity. For example, pyrimidine fragments are considered ideal cores for ligands as they can bind a metal through one nitrogen while leaving another available for tuning the electronic properties of the catalyst without sterically altering the active site. nih.gov

While the direct application of this compound as a ligand in catalysis is not widely reported, the 2-aminopyrimidine scaffold is a key component in ligands for cross-coupling reactions. rsc.org For instance, N-aryl-2-aminopyrimidines can participate in chelation-assisted C-H bond functionalization reactions catalyzed by transition metals like rhodium. rsc.org Furthermore, pyrimidine-derived Schiff base ligands have been synthesized and used to form stable complexes with metals such as Ni(II), Co(III), and Fe(III), demonstrating their robust coordinating ability. researchgate.netnih.gov This suggests that this compound could potentially be modified or used directly to create novel catalysts for organic synthesis.

Role as a Building Block in the Synthesis of Complex Organic Molecules

The 2-amino-4,6-diarylpyrimidine framework, of which this compound is an example, serves as a versatile synthon or building block in organic synthesis. The most common route to this scaffold is the Claisen-Schmidt condensation to form a chalcone (B49325), followed by a cyclization reaction with guanidine (B92328). nih.govasianpubs.orgresearchgate.net

This core structure offers several reactive sites for further functionalization, allowing for the construction of more complex molecular architectures. The exocyclic amino group can undergo various reactions, such as N-alkylation, N-arylation, and condensation with carbonyl compounds to form Schiff bases or other heterocyclic systems. asianpubs.orgmdpi.comnih.gov These transformations enable the diversification of the parent molecule, leading to libraries of compounds with tailored properties.

For example, 2-aminopyrimidine derivatives are used as starting materials to synthesize fused heterocyclic systems like imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. mdpi.com These synthetic transformations highlight the role of the 2-aminopyrimidine moiety as a key intermediate. The synthesis of various 2-amino-4,6-diarylpyrimidine derivatives often involves a two-step process starting with the aldol (B89426) condensation of an appropriate benzaldehyde (B42025) (like 2,4-dimethoxybenzaldehyde) and an acetophenone (B1666503) (like acetophenone) to yield the intermediate chalcone, which is then cyclized with guanidine. urfu.ruarabjchem.org This modular synthesis allows for a high degree of structural diversity, making the resulting pyrimidines valuable platforms for developing new materials and functional molecules.

Photophysical Properties and Potential in Photochemistry (e.g., Charge Transfer Character, Solvatochromism)

The photophysical properties of this compound are governed by its donor-acceptor electronic structure. The interaction between the electron-donating 2,4-dimethoxyphenyl and 2-amino groups and the electron-accepting pyrimidine ring leads to a significant intramolecular charge transfer (ICT) character in the excited state. researchgate.net This ICT character is often associated with interesting photophysical phenomena, such as solvatochromism.

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) with a change in the polarity of the solvent. For D-π-A molecules, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission wavelength. researchgate.net

While specific experimental data for this compound is limited, a study on the closely related compound, 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, provides valuable insights. This analogous compound demonstrated positive solvatochromism, where the emission wavelength increased with solvent polarity, confirming the charge-transfer nature of its excited state. researchgate.net The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, also increased in more polar solvents, further indicating a significant structural rearrangement and stabilization of the excited state. researchgate.net

The table below summarizes the photophysical properties of the analogous compound, 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, in various solvents, which can be considered indicative of the expected behavior for the title compound.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (Δλ, nm)Quantum Yield (Φ)
Toluene364422580.54
Dichloromethane371456850.62
Acetonitrile3674831160.12
Methanol3674941270.03

Table 1. Photophysical data for the analogous compound 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine in different solvents. Data extracted from literature. researchgate.net

The 2,4-dimethoxy substitution in the target compound is also strongly electron-donating, and thus similar solvatochromic behavior and charge-transfer characteristics are expected. These properties are crucial for applications in chemical sensors, where changes in the local environment can be detected through shifts in fluorescence color or intensity, and in photochemical applications that rely on charge separation in the excited state.

Future Research Directions and Unaddressed Challenges in the Study of 4 2,4 Dimethoxyphenyl 6 Phenylpyrimidin 2 Amine

Development of Novel Asymmetric Synthesis Routes

Currently, the synthesis of 4,6-diarylpyrimidin-2-amines, including the subject compound, typically follows established condensation reactions, such as reacting substituted chalcones with guanidine (B92328) hydrochloride. researchgate.net These methods are effective for producing the racemic compound but lack stereocontrol. The development of asymmetric synthesis routes presents a significant and valuable challenge.

Future research should focus on creating chiral variants of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, as enantiomers often exhibit distinct biological activities and physical properties. Methodologies that could be explored include:

Chiral Catalysis: Employing novel C2-symmetric squaramide-based primary diamines as organocatalysts could facilitate asymmetric Michael additions, a key step in building the pyrimidine (B1678525) core enantioselectively. rsc.orgresearchgate.net

Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative for producing chiral amines and their precursors.

Chiral Auxiliary-Guided Synthesis: The temporary incorporation of a chiral auxiliary could direct the stereochemical outcome of the cyclization reaction, followed by its subsequent removal.

A successful asymmetric synthesis would be a crucial step towards understanding the structure-activity relationship of individual enantiomers and unlocking their full therapeutic or technological potential. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Interactions

While initial in silico studies, such as molecular docking, have been performed on related pyrimidine derivatives to probe their binding modes with biological targets like Aurora kinase A, a more comprehensive computational analysis of this compound is needed. nih.gov Advanced computational modeling can provide predictive insights into the molecule's behavior, guiding experimental work and accelerating discovery.

Key areas for future computational research include:

Quantum Chemical Calculations: Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can elucidate the electronic structure, HOMO-LUMO energy gaps, and photophysical properties of the molecule. mdpi.comrsc.org This is crucial for predicting its reactivity and suitability for electronic and optical applications.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with biological targets, such as kinases or receptors, providing a more realistic picture of the binding stability and conformational changes than static docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on a library of synthesized derivatives can help in predicting the biological activity of new, untested analogues, thereby streamlining the drug discovery process. nih.gov

These advanced models will be instrumental in designing next-generation derivatives with enhanced efficacy and specificity. mdpi.comnih.gov

Exploration of New Material Science Applications and Device Integration

The photophysical properties of diarylpyrimidine derivatives suggest their potential use in material science, an area that remains largely unexplored for this compound. Research on analogous compounds has shown that the pyrimidine core can be part of fluorescent molecules. mdpi.comresearchgate.net

Future investigations should systematically characterize the photophysical properties of the title compound, including:

Photophysical PropertyDescriptionPotential Application
Absorption Wavelength (λabs) The wavelength(s) of light the compound absorbs.Dyes, optical filters
Emission Wavelength (λem) The wavelength of light emitted after excitation.Organic Light-Emitting Diodes (OLEDs), fluorescent probes
Quantum Yield (Φ) The efficiency of the fluorescence process.High-efficiency lighting and displays, bio-imaging
Stokes Shift (Δλ) The difference between absorption and emission maxima.Fluorescent sensors, avoiding self-absorption

Interactive Data Table: Potential Photophysical Properties and Applications.

By studying how these properties change with solvent polarity and by chemical modification, new applications could be developed. researchgate.net For instance, the compound could be integrated into devices as an organic semiconductor, a component in dye-sensitized solar cells, or as a fluorescent sensor for specific ions or molecules. mdpi.com

Deeper Mechanistic Elucidation of In Vitro Biological Interactions

Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties, with one study identifying a related compound as an inhibitor of Aurora kinase A (AURKA), which leads to cell cycle arrest and apoptosis. nih.gov The precise mechanism of action for this compound, however, has not been fully characterized.

A significant challenge is to move beyond preliminary screening and delve into the specific molecular interactions that govern its biological effects. Future research should aim to:

Identify Specific Targets: Utilize kinome screening and other proteomic approaches to identify the primary and secondary cellular targets of the compound.

Characterize Binding Kinetics: Determine the binding affinity (Kd), association (kon), and dissociation (koff) rates with its identified targets to understand the durability of the interaction.

Elucidate Downstream Signaling: Investigate the downstream effects of target inhibition, such as the modulation of specific signaling pathways, through techniques like immunoblot analysis and flow cytometry. nih.gov

Structural Biology: Obtain co-crystal structures of the compound bound to its target protein(s) to visualize the precise binding mode and key interactions, which can guide further optimization.

A deeper mechanistic understanding is essential for its potential development as a therapeutic agent. nih.govnih.gov

Integration of this compound into Supramolecular Assemblies

The field of crystal engineering and supramolecular chemistry focuses on designing ordered molecular structures held together by non-covalent interactions. mdpi.com The 2-aminopyrimidine (B69317) moiety is an excellent candidate for forming predictable hydrogen-bonding networks. nih.gov The potential of this compound to act as a building block (synthon) in supramolecular assemblies is an unaddressed area of research.

Future work could explore:

Co-crystallization: Combining the compound with other molecules (coformers), particularly organic acids, to form novel co-crystals with tailored physical properties such as solubility and stability. mdpi.com

Hydrogen and Halogen Bonding: Systematically studying the intermolecular interactions, including N-H···N hydrogen bonds and potential C-H···π or π–π stacking interactions, which dictate the packing in the solid state. mdpi.comnih.gov

Functional Materials: Designing supramolecular structures where the assembly exhibits emergent properties not present in the individual molecule, such as conductivity, porosity, or unique optical responses.

By understanding and controlling the self-assembly of this molecule, it may be possible to create novel functional materials with applications in pharmaceuticals, electronics, and nanotechnology.

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with a pyrimidine core functionalized with methoxy and phenyl substituents. Key steps include:
  • Condensation : Reacting 2,4-dimethoxyphenylacetophenone with guanidine derivatives under basic conditions (e.g., KOH/EtOH) to form the pyrimidine ring.
  • Substitution : Introducing the 2-amine group via nucleophilic substitution with ammonia or ammonium chloride under reflux .
  • Purification : Recrystallization from ethanol or DMF improves purity. Yield optimization (60–75%) requires controlled temperature (80–100°C) and inert atmospheres to prevent oxidation of methoxy groups .

Q. How can X-ray crystallography be applied to confirm the molecular structure and substituent geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters to analyze:
  • Dihedral Angles : Between the pyrimidine ring and substituents (e.g., 2,4-dimethoxyphenyl and phenyl groups). For example, dihedral angles of ~12–29° indicate moderate twisting, influencing π-π stacking .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the structure (bond lengths ~2.8–3.0 Å) .
  • Software : Use SHELXL for refinement (R-factor < 0.05) and Mercury for visualization .

Advanced Research Questions

Q. What role do weak intermolecular interactions (e.g., C–H⋯π, C–H⋯O) play in crystal packing, and how do they affect physicochemical properties?

  • Methodological Answer :
  • C–H⋯π Interactions : Observed between methoxy groups and aromatic rings (distance ~3.5 Å), contributing to dense crystal packing and high melting points (>200°C) .
  • C–H⋯O Bonds : Stabilize layered structures, enhancing thermal stability. These interactions can be mapped using Hirshfeld surface analysis (CrystalExplorer software) .
  • Impact on Solubility : Strong packing reduces solubility in polar solvents (e.g., water), necessitating DMSO or DMF for biological assays .

Q. How can structure-activity relationships (SAR) explain the compound’s biological activity, particularly as a kinase inhibitor?

  • Methodological Answer :
  • Substituent Analysis : The 2,4-dimethoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Replacements with electron-withdrawing groups (e.g., Cl, CF₃) reduce activity .
  • Docking Studies : Use AutoDock Vina to model binding to CDK2 (PDB: 1H1Q). The pyrimidine-2-amine moiety forms hydrogen bonds with Glu81 and Leu83 residues (binding energy < −8 kcal/mol) .
  • Biological Validation : Test inhibition via ATPase assays (IC₅₀ values in µM range) and correlate with substituent electronegativity .

Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Control ATP concentration (1 mM) and pH (7.4) to minimize variability.
  • Polymorphism Effects : Different crystal forms (e.g., polymorphs with altered dihedral angles) may exhibit varying bioactivity. Characterize batches via PXRD .
  • Statistical Analysis : Use ANOVA to compare IC₅₀ datasets (p < 0.05) and identify outliers due to impurities (HPLC purity >98% required) .

Q. What computational methods are recommended to model the compound’s interaction with biological targets, and how do they compare to experimental data?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories). RMSD values <2 Å indicate stable docking.
  • QM/MM Calculations : Optimize ligand-protein interactions at the B3LYP/6-31G* level (Gaussian 16). Compare electrostatic potential maps with SC-XRD charge densities .
  • Validation : Overlay computational poses with co-crystallized ligands (e.g., staurosporine in PDB: 1H1Q) to assess accuracy .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

  • Methodological Answer :
  • pH Stability : Use HPLC to monitor degradation (0.1 M HCl/NaOH, 37°C). The compound is stable at pH 5–7 (half-life >48 hrs) but degrades rapidly in acidic conditions (pH <3) due to methoxy group hydrolysis .
  • Thermal Stability : TGA shows decomposition >250°C. Store at −20°C under argon for long-term stability .

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Reactant of Route 1
Reactant of Route 1
4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.